molecular formula C8H8BrNO3 B13903214 Methyl 4-bromo-6-(hydroxymethyl)picolinate

Methyl 4-bromo-6-(hydroxymethyl)picolinate

Cat. No.: B13903214
M. Wt: 246.06 g/mol
InChI Key: KBASLNDDHMZKJG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-(hydroxymethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a bromine atom at the 4-position and a hydroxymethyl group at the 6-position on the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-6-(hydroxymethyl)picolinate typically involves the bromination of methyl 6-(hydroxymethyl)picolinate. One common method includes dissolving the starting material in dichloromethane and methanol, cooling the mixture to 0°C, and then adding sodium borohydride under nitrogen in small portions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-(hydroxymethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products Formed

    Oxidation: Methyl 4-bromo-6-carboxypicolinate.

    Reduction: Methyl 6-(hydroxymethyl)picolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromo-6-(hydroxymethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(hydroxymethyl)picolinate: Lacks the bromine atom at the 4-position.

    Methyl 4-bromo-2-(hydroxymethyl)picolinate: Bromine atom at the 4-position but hydroxymethyl group at the 2-position.

    Methyl 4-chloro-6-(hydroxymethyl)picolinate: Chlorine atom instead of bromine at the 4-position.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 4-bromo-6-(hydroxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3

InChI Key

KBASLNDDHMZKJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CO)Br

Origin of Product

United States

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